molecular formula C22H36N2Na2O17 B595688 N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt CAS No. 149331-75-9

N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt

Cat. No.: B595688
CAS No.: 149331-75-9
M. Wt: 646.507
InChI Key: NIOCOXHIKNWPSB-FTZVVJKQSA-N
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Description

N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt: is a complex carbohydrate derivative, often referred to as a sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in cellular interactions, signaling, and stability of glycoproteins and glycolipids. This particular compound is notable for its involvement in biological processes such as cell recognition and adhesion, making it significant in both medical and biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt typically involves multi-step chemical reactions starting from simpler carbohydrate precursors. The process often includes:

    Protection and Activation of Functional Groups: Initial steps involve protecting hydroxyl groups and activating carboxyl groups to facilitate subsequent reactions.

    Glycosylation: This key step involves the formation of glycosidic bonds between the neuraminic acid and the N-acetyl groups. Catalysts such as Lewis acids (e.g., BF3·Et2O) are commonly used.

    Deprotection: After glycosylation, protective groups are removed under mild acidic or basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, including:

    Fermentation: Utilizing genetically engineered microorganisms to produce sialic acid derivatives.

    Enzymatic Synthesis: Employing specific enzymes like sialyltransferases to catalyze the formation of the compound under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of keto or aldehyde derivatives.

    Reduction: Reduction reactions can convert keto groups back to hydroxyl groups, often using reagents like sodium borohydride.

    Substitution: N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Periodic acid, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids for glycosylation, enzymes for biocatalysis.

Major Products

    Oxidation Products: Keto and aldehyde derivatives.

    Reduction Products: Alcohol derivatives.

    Substitution Products: Various substituted sialic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex glycoconjugates. It serves as a model compound for studying glycosylation reactions and the behavior of sialic acids in various chemical environments.

Biology

Biologically, N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt is crucial for studying cell-cell interactions, particularly in the immune system. It is involved in the recognition processes of pathogens by host cells and plays a role in the modulation of immune responses.

Medicine

In medicine, this compound is significant for its role in the development of antiviral drugs. It is a key component in the design of inhibitors targeting viral neuraminidases, enzymes that cleave sialic acids and facilitate viral release from host cells.

Industry

Industrially, it is used in the production of glycoproteins and glycolipids for therapeutic and diagnostic applications. Its role in enhancing the stability and bioavailability of biopharmaceuticals is well-documented.

Mechanism of Action

The mechanism by which N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt exerts its effects involves its interaction with specific molecular targets such as sialic acid-binding immunoglobulin-like lectins (Siglecs) and viral neuraminidases. These interactions modulate cellular signaling pathways, influencing processes like cell adhesion, migration, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-acetylneuraminic acid: The parent compound, simpler in structure but shares many biological roles.

    N-glycolylneuraminic acid: Another sialic acid derivative with a glycolyl group instead of an acetyl group.

    3-deoxy-D-glycero-D-galacto-nonulosonic acid (KDN): A sialic acid analog lacking the N-acetyl group.

Uniqueness

N-acetyl-8-O-(N-acetyl-a-neuraminyl)-neuraminic acid disodium salt is unique due to its specific glycosidic linkage and dual N-acetyl groups, which confer distinct biochemical properties and enhance its stability and reactivity in biological systems.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its unique properties and applications

Properties

CAS No.

149331-75-9

Molecular Formula

C22H36N2Na2O17

Molecular Weight

646.507

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid;sodium

InChI

InChI=1S/C22H36N2O17.2Na/c1-7(27)23-14(9(29)3-10(30)20(36)37)18(35)17(34)13(6-26)40-22(21(38)39)4-11(31)15(24-8(2)28)19(41-22)16(33)12(32)5-25;;/h9,11-19,25-26,29,31-35H,3-6H2,1-2H3,(H,23,27)(H,24,28)(H,36,37)(H,38,39);;/t9-,11-,12+,13+,14+,15+,16+,17+,18+,19+,22+;;/m0../s1

InChI Key

NIOCOXHIKNWPSB-FTZVVJKQSA-N

SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O.[Na].[Na]

Origin of Product

United States

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